Cas no 1630-08-6 (1,3-Benzenediamine,2,4,6-trinitro-)

1,3-Benzenediamine,2,4,6-trinitro- structure
1630-08-6 structure
Product name:1,3-Benzenediamine,2,4,6-trinitro-
CAS No:1630-08-6
MF:C6H5N5O6
MW:243.1338
CID:163190
PubChem ID:15396

1,3-Benzenediamine,2,4,6-trinitro- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine,2,4,6-trinitro-
    • 2,4,6-trinitrobenzene-1,3-diamine
    • 2,4-Diamino-1,3,5-trinitrobenzene
    • 1,3-Diamino-2,4,6-trinitrobenzene
    • 2,4,6-Trinitro-1,3-benzenediamine
    • DATB
    • m-Phenylenediamine, 2,4,6-trinitro-
    • 2,4,6-Trinitro-m-diphenylamine
    • 1,4,6-trinitrobenzene
    • AKOS015996088
    • NS00025317
    • 1,3-Benzenediamine, 2,4,6-trinitro-
    • 28930-29-2
    • 2,6-Trinitro-1,3-benzenediamine
    • DTXSID9061833
    • NSC3638
    • m-Phenylenediamine,4,6-trinitro-
    • 1,3-diamino-2,4,6-trinitro-benzene
    • V9GJ9A8BLQ
    • SCHEMBL2521402
    • NSC 3638
    • 1630-08-6
    • EINECS 216-626-4
    • NSC-3638
    • Inchi: InChI=1S/C6H5N5O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,7-8H2
    • InChI Key: FZAZPMLWYUKRAE-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 148.02332
  • Monoisotopic Mass: 243.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 190A^2

Experimental Properties

  • Density: 1.877
  • Boiling Point: 547.9°Cat760mmHg
  • Flash Point: 285.2°C
  • Refractive Index: 1.604
  • PSA: 138.32
  • LogP: 3.30760

1,3-Benzenediamine,2,4,6-trinitro- Security Information

  • Hazardous Material transportation number:UN 0473
  • Hazard Level:1.1A
  • HazardClass:1.1A
  • Packing Group:II
  • PackingGroup:II

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